2-Chloro-6-fluorobenzenethiol
Overview
Description
2-Chloro-6-fluorobenzenethiol: is an organosulfur compound with the molecular formula C6H4ClFS It is characterized by the presence of both chlorine and fluorine atoms attached to a benzene ring, along with a thiol group (-SH)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-fluorobenzenethiol typically involves the halogenation of benzene derivatives followed by thiolation. One common method involves the chlorination and fluorination of benzene to produce 2-Chloro-6-fluorobenzene, which is then subjected to thiolation using thiolating agents such as thiourea or hydrogen sulfide under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale halogenation and thiolation processes. These processes are optimized for yield and purity, often using catalysts and specific reaction conditions to ensure efficient production. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and quality of the compound .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-fluorobenzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to remove the halogen atoms, yielding simpler thiol derivatives.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions to replace the halogen atoms.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Simpler thiol derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 2-Chloro-6-fluorobenzenethiol is used as a building block in organic synthesis, particularly in the preparation of more complex organosulfur compounds. It serves as a precursor for the synthesis of pharmaceuticals, agrochemicals, and materials with specific chemical properties .
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. Its unique structure allows it to be used in the design of enzyme inhibitors or probes for studying biochemical pathways .
Medicine: The compound’s derivatives are explored for their potential therapeutic applications, including as antimicrobial agents or in the development of drugs targeting specific molecular pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including dyes, polymers, and coatings. Its reactivity and functional groups make it valuable for creating materials with desired properties .
Mechanism of Action
The mechanism of action of 2-Chloro-6-fluorobenzenethiol involves its interaction with specific molecular targets, primarily through its thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
- 2-Chlorobenzenethiol
- 2-Fluorobenzenethiol
- 4-Chloro-2-fluorobenzenethiol
Comparison: 2-Chloro-6-fluorobenzenethiol is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which imparts distinct electronic and steric properties. This dual halogenation can influence the compound’s reactivity and interactions compared to its mono-halogenated counterparts. The combination of chlorine and fluorine atoms can enhance the compound’s stability and reactivity in specific chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-chloro-6-fluorobenzenethiol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFS/c7-4-2-1-3-5(8)6(4)9/h1-3,9H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNFQVQFCVBEQGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)S)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00679235 | |
Record name | 2-Chloro-6-fluorobenzene-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00679235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1208075-39-1 | |
Record name | 2-Chloro-6-fluorobenzene-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00679235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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